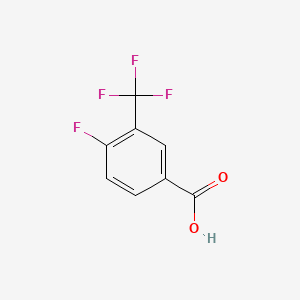

4-Fluoro-3-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBPZYCJUADXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334903 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-55-3 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 4-Fluoro-3-(trifluoromethyl)benzoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Chemical Properties

This compound is a halogenated aromatic carboxylic acid. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct chemical and physical properties that make it a valuable building block in medicinal chemistry and materials science.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| CAS Number | 67515-55-3 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | 256.9 ± 40.0 °C (Predicted) | |

| pKa | 3.71 ± 0.10 (Predicted) | |

| Solubility | Soluble in methanol. |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of available spectral information.

| Spectrum Type | Key Features | Reference |

| ¹H NMR | Spectra available in chemical databases. | [1] |

| ¹³C NMR | Spectra available in chemical databases. | [3] |

| ¹⁹F NMR | Spectra available for related fluorinated benzoic acids. | [4] |

| FTIR | Spectra available in chemical databases. | [1] |

| Mass Spectrometry | GC-MS data available, with major peaks at m/z 191, 163, 208. | [1] |

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route to this compound starts from 2-bromo-5-fluorobenzotrifluoride. The workflow involves a Grignard reaction followed by carboxylation.

Caption: Proposed synthesis workflow for this compound.

Methodologies

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings and a small crystal of iodine are added. A solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.

-

Carboxylation: The freshly prepared Grignard reagent is cooled in a dry ice/acetone bath (-78 °C). Dry carbon dioxide (in the form of crushed dry ice) is added portion-wise to the cooled solution with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of aqueous hydrochloric acid. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7][8][9][10]

Applications in Drug Development

This compound and its derivatives are of significant interest in drug discovery, particularly as precursors for the synthesis of potassium channel modulators.[11] These compounds have shown potential in the treatment of various neurological disorders.

Role as a Precursor for KCNQ Channel Modulators

This benzoic acid derivative is a key building block for synthesizing potent and selective activators of KCNQ2/3 potassium channels.[12] These channels play a crucial role in regulating neuronal excitability, and their modulation is a therapeutic strategy for conditions like epilepsy.

KCNQ2/3 Potassium Channel Signaling Pathway

The activation of KCNQ2/3 channels leads to an efflux of potassium ions, which hyperpolarizes the neuronal membrane and reduces neuronal excitability. This mechanism is central to the therapeutic effect of KCNQ channel openers in preventing seizures.

Caption: Signaling pathway of KCNQ2/3 channel modulation.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and a dust mask. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[2]

This technical guide provides a summary of the currently available information on this compound. Further research may reveal more detailed synthetic protocols and expand its applications in various fields of chemistry and medicine.

References

- 1. This compound | C8H4F4O2 | CID 522268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-(Trifluoromethyl)benzoic acid(454-92-2) 13C NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Page loading... [guidechem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. famu.edu [famu.edu]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. scribd.com [scribd.com]

- 11. ossila.com [ossila.com]

- 12. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoic acid (CAS: 67515-55-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)benzoic acid, a key building block in modern medicinal and agricultural chemistry. This document outlines its physicochemical properties, synthesis, analytical methods, and its role as a precursor to biologically active molecules.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its unique molecular structure, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties for drug design, including increased lipophilicity and metabolic stability.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 67515-55-3 | [1] |

| Molecular Formula | C₈H₄F₄O₂ | [1] |

| Molecular Weight | 208.11 g/mol | [1] |

| Appearance | White to almost white powder/crystal | Chem-Impex |

| Melting Point | 113 - 117 °C | Chem-Impex |

| Boiling Point | 256.9 ± 40.0 °C (Predicted) | ChemicalBook |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Soluble in Methanol | ChemicalBook |

Synthesis and Experimental Protocols

As a key intermediate, this compound is not typically the final active molecule but a crucial starting material. One plausible synthetic route involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 4-chlorosulfonyl-benzoic acid.[2]

Experimental Protocol: Synthesis via Sulfonamide Formation and Hydrolysis (Hypothetical)

This protocol is a representative procedure based on related synthetic transformations.

Materials:

-

4-fluoro-3-(trifluoromethyl)aniline

-

4-chlorosulfonyl-benzoic acid[2]

-

Pyridine

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium Hydroxide

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

-

Deionized water

Procedure:

-

Sulfonamide Formation: In a round-bottom flask, dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in pyridine. To this solution, add 4-chlorosulfonyl-benzoic acid (1.0 eq) portion-wise while stirring at room temperature.[2]

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water. Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol to yield 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid.[2]

-

Hydrolysis: While not explicitly detailed in the search results for this specific compound, a subsequent hydrolysis step would be required to cleave the sulfonamide and yield the target benzoic acid. This would typically involve heating the intermediate in a strong acid or base.

Analytical Methods

Accurate characterization of this compound is crucial for quality control and research applications. Standard analytical techniques include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Experimental Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Spectrometer: 400 MHz or higher

-

Techniques: ¹H NMR, ¹³C NMR, ¹⁹F NMR

-

Reference: Tetramethylsilane (TMS)

Fourier-Transform Infrared (FTIR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: KBr pellet or Attenuated Total Reflectance (ATR)

-

Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

Biological Significance and Applications

This compound is a versatile building block in the development of new pharmaceuticals, particularly in the areas of oncology and inflammatory diseases.[3] The trifluoromethyl group often enhances metabolic stability and binding affinity of the final drug molecule.[4]

While this compound itself is not typically the pharmacologically active agent, its derivatives have shown significant biological activity. For instance, derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5]

Signaling Pathway of an EGFR Inhibitor Derivative

The following diagram illustrates the simplified signaling pathway inhibited by a derivative of this compound.

References

- 1. This compound CAS#: 67515-55-3 [m.chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

4-Fluoro-3-(trifluoromethyl)benzoic acid structure

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, including altered lipophilicity, enhanced metabolic stability, and improved binding affinity.

Chemical Structure and Properties

This compound is a substituted aromatic carboxylic acid. The presence of the electron-withdrawing trifluoromethyl (CF₃) and fluoro (F) groups significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic ring.

Structure:

Caption: 2D Structure of this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below.[1][2][3]

| Property | Value |

| Molecular Formula | C₈H₄F₄O₂[1][2] |

| Molecular Weight | 208.11 g/mol [1][2] |

| CAS Number | 67515-55-3[1][2] |

| Melting Point | 114-116 °C[2][3] |

| Boiling Point (Predicted) | 256.9 ± 40.0 °C[2] |

| Density (Predicted) | 1.489 ± 0.06 g/cm³[2] |

| IUPAC Name | This compound[1] |

| SMILES | OC(=O)c1ccc(F)c(c1)C(F)(F)F[3] |

| InChI Key | WZBPZYCJUADXRS-UHFFFAOYSA-N[3] |

Synonyms

This compound is also known by several other names, including:

-

alpha,alpha,alpha,4-Tetrafluoro-m-toluic Acid[4]

-

5-Carboxy-2-fluorobenzotrifluoride[4]

-

Benzoic acid, 4-fluoro-3-(trifluoromethyl)-[1]

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of complex bioactive molecules.[2] The incorporation of the trifluoromethyl group is a widely used strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and lipophilicity, which can improve its pharmacokinetic profile.

Derivatives of fluorinated and trifluoromethylated benzoic acids have shown significant potential in various therapeutic areas. For instance, they are used to synthesize potent antimicrobials and are key building blocks for potassium channel openers being investigated for the treatment of epilepsy.

Conceptual Workflow in Drug Discovery

The following diagram illustrates the logical workflow from a building block like this compound to a potential drug candidate that modulates a cellular signaling pathway.

Caption: Conceptual workflow from a chemical building block to a therapeutic agent.

Experimental Protocols

The carboxylic acid group of this compound is a versatile functional handle for various chemical transformations, most notably amide bond formation. Amide coupling is a fundamental reaction in the synthesis of pharmaceutical agents.

Representative Protocol: Amide Coupling via EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and hydroxybenzotriazole (HOBt) as an additive to improve efficiency and minimize side reactions.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Reagent Addition: To the solution, add the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Coupling Agent Addition: Slowly add EDC·HCl (1.2 eq.) to the stirred solution in portions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the EDC/HOBt mediated amide coupling protocol.

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Safety and Handling

This compound is classified with the following GHS hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

In case of contact with skin or eyes, rinse immediately with plenty of water.

Always consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information before use.

References

Technical Guide: 4-Fluoro-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)benzoic acid, a key building block in organic synthesis and pharmaceutical development.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its properties make it a versatile reagent in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 208.11 g/mol [1] |

| Molecular Formula | C₈H₄F₄O₂[1] |

| CAS Number | 67515-55-3[1] |

| Melting Point | 114-116 °C[1] |

| Boiling Point | 256.9±40.0 °C (Predicted)[1] |

| Density | 1.489±0.06 g/cm³ (Predicted)[1] |

| Solubility | Soluble in Methanol[1] |

| Appearance | White to off-white crystalline powder |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value |

| InChI | 1S/C8H4F4O2/c9-6-2-1-4(7(13)14)3-5(6)8(10,11,12)/h1-3H,(H,13,14) |

| SMILES | OC(=O)c1ccc(F)c(c1)C(F)(F)F |

| InChI Key | WZBPZYCJUADXRS-UHFFFAOYSA-N |

| MDL Number | MFCD00061294 |

Experimental Protocols

The following sections detail a representative synthetic protocol for a related compound, which can be adapted for this compound, and a common application.

2.1. Synthesis of 4-Fluoro-2-(trifluoromethyl)benzoic acid via Grignard Reaction

This method illustrates a common route to synthesize fluorinated benzoic acids.

Experimental Workflow:

Caption: Synthetic workflow for a fluorinated benzoic acid.

Methodology:

-

To a dried reaction flask, add magnesium powder and a catalytic amount of iodine.

-

Protect the system with an inert nitrogen atmosphere.

-

Add anhydrous tetrahydrofuran and 2-bromo-5-fluorobenzotrifluoride under nitrogen.

-

Heat the mixture to reflux and stir for 2 hours to facilitate the formation of the Grignard reagent.

-

Cool the reaction to room temperature and replace the nitrogen atmosphere with carbon dioxide.

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion, acidify the mixture with hydrochloric acid.

-

Extract the product with ethyl acetate, dry the organic layer, and purify by silica gel column chromatography to obtain the target compound.[2]

2.2. Application in the Synthesis of Salicylanilide Esters

4-(Trifluoromethyl)benzoic acid, a related compound, is utilized in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates.[3][4] This reaction demonstrates a common application of such benzoic acid derivatives in medicinal chemistry.

Logical Relationship of Synthesis:

Caption: Synthesis of salicylanilide esters.

Role in Drug Discovery and Development

Fluorinated benzoic acid derivatives, including this compound and its isomers, are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1] The inclusion of fluorine and trifluoromethyl groups can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.

Key Applications:

-

Potassium Channel Openers: Isomers like 3-Fluoro-4-(trifluoromethyl)benzoic acid are essential for synthesizing potassium channel openers used in treating neurological disorders such as epilepsy.[5]

-

Organic Synthesis: The carboxylic acid group can be chelated with metal centers to form organometallic clusters.[5] It can also undergo various transformations, such as reduction to alcohols or condensation reactions to form esters.[2]

-

Biochemical Reagents: Related compounds are used as internal standards in analytical methods like GC/MS.[3][6]

The strategic incorporation of fluorine-containing moieties is a prevalent strategy in modern medicinal chemistry to enhance drug efficacy and metabolic stability.[7]

References

- 1. This compound CAS#: 67515-55-3 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-(Trifluoromethyl)benzoic acid 98 455-24-3 [sigmaaldrich.com]

- 4. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 5. ossila.com [ossila.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 4-Fluoro-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectral data for 4-Fluoro-3-(trifluoromethyl)benzoic acid (C₈H₄F₄O₂), a compound of interest in medicinal chemistry and materials science. This document summarizes key spectroscopic information and provides standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available spectral data for this compound. It is important to note that while Infrared and Mass Spectrometry data are available, detailed, publicly accessible ¹H and ¹³C NMR spectral data with peak assignments for this specific compound could not be located in the searched databases.

Infrared (IR) Spectroscopy

| Technique | Spectral Range (cm⁻¹) | Key Functional Group Vibrations | Source |

| FTIR (KBr Pellet) | Data not available in peak list format. A representative spectrum would show characteristic absorptions for O-H (broad, ~3000 cm⁻¹), C=O (~1700 cm⁻¹), C-F (~1100-1300 cm⁻¹), and aromatic C-H and C=C bonds. | Carboxylic Acid, Aromatic Ring, C-F bonds | [1] |

| ATR-IR | Data not available in peak list format. Similar to FTIR, with potential minor shifts in peak positions and intensities due to the nature of the technique. | Carboxylic Acid, Aromatic Ring, C-F bonds | [1] |

Mass Spectrometry (MS)

| Technique | Ionization Mode | Molecular Ion (M⁺) m/z | Key Fragmentation Peaks (m/z) | Source |

| Electron Ionization (EI) | Electron Impact | 208.01 | Data not available. Expected fragments would correspond to the loss of -OH, -COOH, and potentially rearrangements involving the fluorine and trifluoromethyl groups. | [2] |

Molecular Weight: 208.11 g/mol [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of the latest search, detailed experimental ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and peak assignments for this compound, are not available in publicly accessible databases. For structurally similar compounds, aromatic protons typically appear in the range of 7.0-8.5 ppm, and aromatic carbons are observed between 110-170 ppm in ¹H and ¹³C NMR spectra, respectively. The presence of the fluorine and trifluoromethyl groups would induce complex splitting patterns and significant shifts in the signals of nearby nuclei.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of the spectral data presented above. These represent standard methodologies and may be adapted based on the specific instrumentation and sample characteristics.

Infrared (IR) Spectroscopy - KBr Pellet Method

-

Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent particle size to minimize light scattering.

-

Pellet Formation : The ground mixture is transferred to a pellet press die. A pressure of 7-10 tons is applied for several minutes to form a thin, transparent, or translucent pellet.

-

Data Acquisition : A background spectrum of the empty spectrometer is recorded. The KBr pellet is then placed in the sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry - Electron Ionization (EI)

-

Sample Introduction : A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce volatilization into the ion source.

-

Ionization : The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺) and various fragment ions.

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

- 1. This compound | C8H4F4O2 | CID 522268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization - UCL Discovery [discovery.ucl.ac.uk]

- 3. 4-氟-3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

4-Fluoro-3-(trifluoromethyl)benzoic acid synonyms

An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 67515-55-3), a key fluorinated building block in medicinal chemistry and materials science. The document details its nomenclature, physicochemical properties, a validated synthesis pathway, and critical safety and handling protocols. A significant focus is placed on its application as a strategic intermediate in the development of novel therapeutics, particularly in the modulation of ion channels. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile compound.

Nomenclature and Chemical Identity

Accurate identification is paramount in chemical synthesis and regulatory compliance. This compound is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a fluorine atom at the C4 position and a trifluoromethyl (-CF3) group at the C3 position. The electron-withdrawing nature of both substituents significantly influences the molecule's reactivity and physicochemical properties.

Synonyms and Identifiers

The compound is known by several names in literature and commercial catalogs. Proper identification through its unique identifiers is crucial.

-

Systematic IUPAC Name : this compound[1]

-

Alternative Names :

-

PubChem CID : 522268[1]

-

EC Number : 626-515-6[1]

Molecular Descriptors

Chemical Classification

The hierarchical classification of this molecule is essential for understanding its chemical context and predicting its reactivity.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The strong electron-withdrawing effects of the fluorine and trifluoromethyl groups increase the acidity of the carboxylic proton compared to unsubstituted benzoic acid.

| Property | Value | Source |

| Physical State | White to almost-white powder/crystal | [3] |

| Melting Point | 114-116 °C | [3] |

| Boiling Point | 256.9 ± 40.0 °C (Predicted) | [3] |

| pKa | 3.71 ± 0.10 (Predicted) | [3] |

| Solubility | Soluble in methanol. | [3] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [3] |

Synthesis and Manufacturing

The most direct and industrially scalable route to this compound is the oxidation of its corresponding toluene precursor, 4-fluoro-3-(trifluoromethyl)toluene. This transformation is a cornerstone of industrial organic chemistry.

Principle of Oxidation

The benzylic carbon in toluene and its derivatives is susceptible to oxidation by strong oxidizing agents due to the stability of the benzylic radical intermediate, which is resonance-stabilized by the aromatic ring. Reagents like potassium permanganate (KMnO₄), nitric acid, or chromium trioxide can effect this transformation. Potassium permanganate is often preferred for its efficacy and relatively straightforward workup.

The reaction proceeds via a free-radical mechanism where a hydrogen atom is abstracted from the benzylic methyl group. Subsequent oxidation steps convert the methyl group into a carboxylate, which is then protonated during acidic workup to yield the final carboxylic acid.[4]

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the oxidation of 4-fluoro-3-(trifluoromethyl)toluene.

Materials:

-

4-fluoro-3-(trifluoromethyl)toluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) (for alkaline conditions)

-

Hydrochloric acid (HCl) (for workup)

-

Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

Procedure:

-

Reaction Setup : A solution of 4-fluoro-3-(trifluoromethyl)toluene is prepared in an aqueous solution made alkaline with sodium carbonate or sodium hydroxide. This is added to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Addition of Oxidant : Potassium permanganate is added portion-wise to the heated (refluxing) solution. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. The addition is continued until a faint purple color persists, indicating the completion of the reaction.

-

Quenching : After cooling the reaction mixture to room temperature, excess permanganate is quenched by the careful addition of sodium bisulfite until the purple color is fully discharged.

-

Filtration : The manganese dioxide precipitate is removed by filtration. The filter cake should be washed with a small amount of hot water to recover any adsorbed product.

-

Acidification : The clear filtrate, containing the sodium salt of the benzoic acid, is cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is ~2. The this compound will precipitate as a white solid.

-

Isolation and Purification : The crude product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[5] this compound is a valuable building block for introducing this specific substitution pattern into new chemical entities.

Intermediate for KCNQ Potassium Channel Openers

A primary application of this chemical family is in the synthesis of modulators for neuronal voltage-gated potassium channels, specifically KCNQ2/3 (Kv7.2/7.3). These channels are critical for regulating neuronal excitability, and their dysfunction is implicated in disorders like epilepsy.[6][7] Openers of KCNQ2/3 channels can reduce neuronal hyperexcitability and have therapeutic potential as anticonvulsants.[6][7]

While direct synthesis of a marketed drug from this compound is not prominently documented, the structural motif is crucial. Research by Kumar et al. (2016) demonstrated that modifying the KCNQ channel activator retigabine with related fluorinated structures leads to highly potent and selective KCNQ2/3 activators.[8] Specifically, their compound RL648_81 incorporates a 4-(trifluoromethyl)benzylamine moiety. The corresponding benzoic acid is a direct synthetic precursor to the required benzylamines, alcohols, and halides used in such syntheses, highlighting its strategic importance. The study found that introducing a CF₃ group at the 4-position of the benzylamine ring significantly increased the potency of KCNQ2/3 activation by over 15-fold compared to the parent drug, retigabine.[6][8]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

GHS Hazard Classification

-

Hazard Statements :

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Signal Word : Warning

(Based on aggregated GHS information from multiple suppliers)

Precautionary Measures and First Aid

-

Prevention (P261, P280) : Avoid breathing dust. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

Response :

-

IF ON SKIN (P302+P352) : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

-

IF IN EYES (P305+P351+P338) : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

IF INHALED (P304+P340) : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage (P403+P233) : Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal (P501) : Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its unique electronic properties and strategic placement of functional groups. Its role as a precursor to sophisticated molecular architectures, particularly in the field of neuroscience and ion channel modulation, underscores its importance. A thorough understanding of its properties, synthesis, and safety is crucial for any research or development professional aiming to leverage its synthetic potential. This guide provides the foundational knowledge required to confidently and safely incorporate this compound into advanced scientific workflows.

References

- 1. A Pharmacological Master Key Mechanism that Unlocks the Selectivity Filter Gate in K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protheragen.com [protheragen.com]

- 3. US6333431B1 - Processes for the preparation of fluorinated benzoic acids - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of Potent KCNQ2/3-Specific Channel Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

α,α,α,4-Tetrafluoro-m-toluic acid properties

An In-depth Technical Guide to α,α,α,4-Tetrafluoro-m-toluic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

α,α,α,4-Tetrafluoro-m-toluic acid, systematically known as 4-Fluoro-3-(trifluoromethyl)benzoic acid , is a fluorinated aromatic carboxylic acid. Its unique electronic properties, conferred by the presence of both a trifluoromethyl group and a fluorine atom on the benzene ring, make it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and experimental methodologies for evaluating its potential biological activities.

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammation, pain relief, and epilepsy.[1] The trifluoromethyl group enhances lipophilicity and metabolic stability, while the fluorine atom can modulate the acidity of the carboxylic acid and influence binding interactions with biological targets.[1] Notably, it is a crucial precursor for the synthesis of KCNQ2/Q3 potassium channel openers, which are under investigation for the treatment of epilepsy.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| Synonyms | α,α,α,4-Tetrafluoro-m-toluic acid | |

| CAS Number | 67515-55-3 | [2][3] |

| Molecular Formula | C₈H₄F₄O₂ | [2][3] |

| Molecular Weight | 208.11 g/mol | [2][3] |

| Melting Point | 114-116 °C | [2][3] |

| Boiling Point | 256.9 ± 40.0 °C (Predicted) | [2] |

| Density | 1.489 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in Methanol | [2] |

| InChI Key | WZBPZYCJUADXRS-UHFFFAOYSA-N | [3] |

Synthesis Protocol

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from 1-bromo-4-fluoro-3-(trifluoromethyl)benzene.

Materials:

-

1-Bromo-4-fluoro-3-(trifluoromethyl)benzene

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

-

Add a small amount of anhydrous THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle heating or the addition of the iodine crystal, which will cause the color to fade.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard reagent solution to room temperature.

-

In a separate, larger flask, place a generous amount of crushed dry ice.

-

Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring. This should be done in a well-ventilated fume hood.

-

Allow the mixture to warm to room temperature, during which the excess carbon dioxide will sublime.

-

-

Work-up and Purification:

-

Once the mixture has reached room temperature, slowly add 1 M hydrochloric acid to quench the reaction and dissolve any remaining magnesium salts. The pH should be acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain a pure, crystalline solid.

-

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

The Strategic Synthesis and Application of 4-Fluoro-3-(trifluoromethyl)benzoic Acid: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—are invaluable tools for optimizing drug candidates.[1] Within this context, 4-Fluoro-3-(trifluoromethyl)benzoic acid has emerged as a critical building block for the synthesis of complex and high-value active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of its synthesis, properties, and applications, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental to its effective application in synthesis and quality control.

| Property | Value | Source |

| CAS Number | 67515-55-3 | --INVALID-LINK-- |

| Molecular Formula | C₈H₄F₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 208.11 g/mol | --INVALID-LINK-- |

| Melting Point | 114-116 °C | --INVALID-LINK-- |

| Appearance | White to off-white powder/crystal | --INVALID-LINK-- |

| pKa | 3.71 ± 0.10 (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in Methanol | --INVALID-LINK-- |

Spectroscopic Data

The following data provides the basis for the structural confirmation of this compound.

| Technique | Key Features | Source |

| ¹H NMR | Spectra available for structural elucidation. | --INVALID-LINK-- |

| ¹³C NMR | Spectra available for carbon framework analysis. | --INVALID-LINK-- |

| FTIR | Spectra available, showing characteristic C=O and O-H stretches. | --INVALID-LINK-- |

| Mass Spec (GC-MS) | Molecular ion peak and fragmentation pattern available. | --INVALID-LINK-- |

Synthesis of this compound: A Mechanistic Approach

While a singular "discovery" paper for this compound is not prominent, its synthesis can be reliably achieved through established organometallic and cyanation methodologies. A robust and scalable approach involves the hydrolysis of the corresponding benzonitrile, which itself can be prepared from readily available starting materials.

Synthetic Workflow Overview

References

The Strategic Role of Fluorine in 4-Fluoro-3-(trifluoromethyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and pharmacokinetic profiles. This technical guide delves into the specific roles of the fluorine and trifluoromethyl substituents in 4-Fluoro-3-(trifluoromethyl)benzoic acid, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. By examining its impact on acidity, lipophilicity, and metabolic stability, we aim to provide a comprehensive resource for researchers leveraging fluorination strategies in drug design and development.

Physicochemical Properties: The Impact of Fluorination

The introduction of a fluorine atom at the 4-position and a trifluoromethyl group at the 3-position of the benzoic acid ring dramatically alters its fundamental chemical properties. These changes are critical for modulating a molecule's behavior in biological systems.

Acidity (pKa)

The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly increases the acidity of the carboxylic acid moiety, as reflected by a lower pKa value. This is due to the inductive effect, where the high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring and the carboxyl group. This delocalization of electron density stabilizes the resulting carboxylate anion upon deprotonation, making the parent acid a stronger proton donor.

A lower pKa can have significant implications for a drug candidate's absorption, distribution, and target engagement. For instance, a more acidic compound will be more ionized at physiological pH, which can affect its ability to cross cell membranes.

| Compound | pKa (Predicted/Experimental) |

| Benzoic Acid | ~4.20 (Experimental) |

| 4-Fluorobenzoic Acid | ~4.14 (Experimental)[1] |

| 3-(Trifluoromethyl)benzoic Acid | ~3.77 (Predicted)[2][3] |

| This compound | ~3.71 (Predicted)[4] |

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The contribution of fluorine to lipophilicity is complex and context-dependent. While a single fluorine atom can have a modest effect, the trifluoromethyl group generally increases lipophilicity.[5]

The computed XLogP3 value for this compound is 2.4, indicating a moderate level of lipophilicity.[6] This property is crucial for its potential as a scaffold in drug discovery, as it suggests a balance between aqueous solubility and lipid membrane permeability.

| Compound | logP (Computed/Experimental) |

| Benzoic Acid | ~1.87 (Experimental) |

| 4-Fluorobenzoic Acid | ~2.1 (Experimental) |

| 3-(Trifluoromethyl)benzoic Acid | (Predicted values vary) |

| This compound | 2.4 (Computed XLogP3)[6] |

The Role of Fluorine in Modulating Biological Activity

The fluorine and trifluoromethyl groups in this compound are not merely passive modifiers of physicochemical properties; they can actively participate in and influence interactions with biological targets.

Metabolic Stability

Target Binding and Biological Activity

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including those targeting inflammation, pain, and cancer.[5] Its derivatives have been investigated for a range of therapeutic applications. For instance, it is a key building block for the synthesis of potassium channel openers, which have potential applications in the treatment of epilepsy.[8]

The electron-withdrawing properties of the fluorine substituents can influence the electronic distribution of the entire molecule, potentially enhancing interactions with protein targets through favorable electrostatic and dipole interactions. The trifluoromethyl group can also engage in specific interactions within a binding pocket, further contributing to affinity and selectivity.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the carboxylation of a Grignard reagent derived from a halogenated precursor. The following is a representative protocol adapted from the synthesis of a similar isomer, 4-Fluoro-2-(trifluoromethyl)benzoic acid.[9]

Materials:

-

4-Fluoro-3-(trifluoromethyl)bromobenzene (or a suitable halogenated precursor)

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 1M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings and a crystal of iodine. Add a small amount of anhydrous THF. Slowly add a solution of 4-Fluoro-3-(trifluoromethyl)bromobenzene in anhydrous THF to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard solution in an ice-salt bath. Carefully add crushed dry ice in small portions to the vigorously stirred solution. An excess of dry ice is crucial. Allow the mixture to warm to room temperature overnight with continuous stirring.

-

Work-up and Purification: Quench the reaction by slowly adding 1M hydrochloric acid until the aqueous layer is acidic. Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

In Vitro Metabolic Stability Assay (General Protocol)

This protocol provides a general framework for assessing the metabolic stability of a compound using liver microsomes.[7][10]

Materials:

-

Test compound (e.g., this compound)

-

Liver microsomes (human or other species)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable organic solvent)

-

Positive control compound (with known metabolic instability)

-

Negative control (no NADPH)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent. Dilute the liver microsomes to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system solution.

-

Incubation: In a 96-well plate, add the liver microsome solution to each well. Add the test compound to the wells and pre-incubate at 37°C for a few minutes. Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add buffer instead of the NADPH system.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plates to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear portion of the curve is the rate constant of degradation (k). The in vitro half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Experimental Workflow for Metabolic Stability Assay:

Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

The strategic placement of a fluorine atom and a trifluoromethyl group on the benzoic acid scaffold in this compound results in a molecule with significantly altered and potentially advantageous properties for drug discovery. The enhanced acidity, modulated lipophilicity, and predicted metabolic stability make it an attractive starting point for the synthesis of novel therapeutic agents. This guide has provided a detailed overview of the multifaceted roles of fluorine in this compound, along with foundational experimental protocols. A thorough understanding of these principles is essential for medicinal chemists aiming to rationally design and optimize the next generation of fluorinated pharmaceuticals.

References

- 1. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 2. 3-(三氟甲基)苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-(Trifluoromethyl)benzoic acid | 454-92-2 [chemicalbook.com]

- 4. This compound CAS#: 67515-55-3 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C8H4F4O2 | CID 522268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ossila.com [ossila.com]

- 9. Page loading... [guidechem.com]

- 10. Metabolic Stability • Frontage Laboratories [frontagelab.com]

The Trifluoromethyl Group: A Paradigm Shift in the Physicochemical Profile of Benzoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the benzoic acid scaffold represents a powerful tool in modern medicinal chemistry and drug design. This technical guide provides a comprehensive overview of the profound effects of trifluoromethyl substitution on the core physicochemical properties of benzoic acids, including acidity (pKa), lipophilicity (logP), and metabolic stability. Understanding these effects is paramount for the rational design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Influence on Acidity (pKa)

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly influences the acidity of the carboxylic acid functionality in benzoic acid derivatives. By withdrawing electron density from the aromatic ring, the CF3 group stabilizes the resulting carboxylate anion, thereby increasing the acidity of the parent molecule. This is reflected in a lower pKa value compared to unsubstituted benzoic acid.

The position of the trifluoromethyl substituent on the benzene ring—ortho, meta, or para—further modulates this acidifying effect.

Table 1: Comparison of pKa Values for Benzoic Acid and Trifluoromethyl-Substituted Benzoic Acids

| Compound | pKa (in water) |

| Benzoic Acid | 4.20 |

| 2-(Trifluoromethyl)benzoic acid | 3.46[1] |

| 3-(Trifluoromethyl)benzoic acid | 3.86[1] |

| 4-(Trifluoromethyl)benzoic acid | 3.69 (predicted) |

Note: The pKa value for 4-(Trifluoromethyl)benzoic acid is a predicted value.

The data clearly indicates that the presence of a trifluoromethyl group substantially increases the acidity of benzoic acid. The ortho and para positions experience a more pronounced effect due to the direct resonance and inductive influence on the carboxylate group.

Impact on Lipophilicity (logP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule. The replacement of a hydrogen atom with a CF3 group adds a non-polar, hydrophobic moiety, which generally leads to a higher logP value.

Table 2: Comparison of logP Values for Benzoic Acid and Trifluoromethyl-Substituted Benzoic Acids

| Compound | logP (Predicted) |

| Benzoic Acid | 1.87 |

| 2-(Trifluoromethyl)benzoic acid | 2.58[2] |

| 3-(Trifluoromethyl)benzoic acid | 2.58[3] |

| 4-(Trifluoromethyl)benzoic acid | 2.58 |

Note: All logP values are predicted values from PubChem.

This enhanced lipophilicity can improve a drug's ability to cross biological membranes, a desirable trait for oral bioavailability. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance. Therefore, the strategic placement of a trifluoromethyl group is a key consideration in fine-tuning the overall ADME properties of a drug candidate.

Enhancement of Metabolic Stability

The trifluoromethyl group is exceptionally stable towards metabolic degradation. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes which are major players in drug metabolism.

By replacing a metabolically labile group, such as a methyl group or a hydrogen atom at a site prone to oxidation, with a trifluoromethyl group, medicinal chemists can effectively block a major metabolic pathway. This "metabolic blocking" strategy can lead to:

-

Increased half-life (t½): A reduced rate of metabolism results in a slower clearance of the parent drug from the body.

-

Improved oral bioavailability: By minimizing first-pass metabolism in the liver, a greater proportion of the administered dose reaches systemic circulation.

-

Reduced formation of potentially reactive metabolites.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethyl-substituted benzoic acid in an aqueous solution.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh a sample of the trifluoromethyl-substituted benzoic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the benzoic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the standardized NaOH solution into the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the benzoic acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.

-

Continue the titration until the pH has risen significantly and then levels off, indicating that the reaction is complete.

-

-

Data Analysis:

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the midpoint of the steepest part of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of NaOH added. The peak of this curve corresponds to the equivalence point, and the half-equivalence point can be determined from this.

-

Determination of logP by the Shake-Flask Method

Objective: To determine the octanol-water partition coefficient (logP) of a trifluoromethyl-substituted benzoic acid.

Methodology:

-

Preparation of Phases:

-

Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and allowing the phases to separate.

-

-

Sample Preparation:

-

Accurately weigh a sample of the trifluoromethyl-substituted benzoic acid and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a flask containing a known volume of the pre-saturated water.

-

Securely cap the flask and shake it vigorously for a set period (e.g., 1-2 hours) to ensure that the compound reaches equilibrium between the two phases.

-

Allow the flask to stand undisturbed until the two phases have completely separated.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the benzoic acid derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

-

Calculation of logP:

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous.

-

The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

-

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of a trifluoromethyl-substituted benzoic acid by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Thaw liver microsomes (e.g., human, rat) on ice.

-

Prepare a NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

-

Incubation:

-

In a microcentrifuge tube or a 96-well plate, combine the liver microsomes, the buffer, and the test compound.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the metabolic reaction by adding the NADPH-regenerating system solution.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and transfer it to a separate tube containing a quenching solution (e.g., ice-cold acetonitrile with an internal standard) to stop the reaction.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a clean tube or plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

-

The intrinsic clearance (CLint) can be calculated based on the half-life and the protein concentration in the incubation.

-

Conclusion

The introduction of a trifluoromethyl group into the benzoic acid framework offers a predictable and powerful strategy for modulating key physicochemical properties. Its strong electron-withdrawing nature enhances acidity, while its hydrophobic character increases lipophilicity. Critically, the exceptional stability of the C-F bond provides a robust method for blocking metabolic pathways, thereby improving the pharmacokinetic profile of drug candidates. A thorough understanding and strategic application of these trifluoromethyl group effects are essential for the successful design and development of next-generation therapeutics based on the benzoic acid scaffold.

References

A Theoretical and Spectroscopic Deep Dive into 4-Fluoro-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

The foundational step in understanding the behavior of 4-Fluoro-3-(trifluoromethyl)benzoic acid is a thorough analysis of its molecular structure and electronic properties. Density Functional Theory (DFT) is a powerful computational tool for this purpose, enabling the prediction of geometry, vibrational frequencies, and electronic characteristics.

Computational Methodology: A General Protocol

Theoretical investigations of substituted benzoic acids are typically performed using DFT calculations with a suitable basis set, such as B3LYP/6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for molecules of this size.

Experimental Workflow for Computational Analysis

Predicted Molecular Geometry

The optimized geometry of this compound is expected to be largely planar, with the carboxylic acid group potentially exhibiting a slight twist relative to the benzene ring due to steric hindrance from the adjacent trifluoromethyl group. Key structural parameters such as bond lengths and angles can be predicted with high accuracy.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

| C-F Bond Length | 1.35 |

| C-C (ring) Bond Lengths | 1.39 - 1.41 |

| C-C (carboxyl) Bond Length | 1.49 |

| C=O Bond Length | 1.22 |

| C-O Bond Length | 1.35 |

| O-H Bond Length | 0.97 |

| C-C-F Bond Angle | 119 |

| C-C-C (ring) Bond Angles | 118 - 122 |

| O=C-O Bond Angle | 123 |

Note: These values are illustrative and based on typical values for similar structures. Precise values would require a dedicated DFT study.

Spectroscopic Characterization

Spectroscopic techniques are essential for the experimental verification of the structure and purity of this compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. A detailed vibrational analysis can be performed by correlating experimental spectra with theoretical frequencies calculated using DFT.

Experimental Protocol for FT-IR Spectroscopy

A common method for obtaining the FT-IR spectrum of a solid sample is using the KBr pellet technique.

-

Sample Preparation: A small amount of the finely ground solid sample (1-2 mg) is mixed with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Pellet Formation: The mixture is pressed under high pressure (typically 8-10 tons) in a hydraulic press to form a transparent or semi-transparent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch (carboxylic acid dimer) | ~3000 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C=O stretch (carboxylic acid) | ~1700 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-F stretch | ~1250 |

| C-CF₃ stretch | ~1150 |

| O-H bend (in-plane) | ~1420 |

| C-O stretch (carboxylic acid) | ~1300 |

Note: Frequencies are approximate and can be influenced by intermolecular hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for elucidating the detailed structure of this compound.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (Illustrative)

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |

| ¹H NMR | ||

| COOH | 10 - 13 | br s |

| Aromatic H | 7.5 - 8.5 | m |

| ¹³C NMR | ||

| COOH | ~165 | |

| C-F | ~160 | d, ¹JCF ≈ 250 |

| C-CF₃ | ~130 | q, ¹JCF ≈ 270 |

| Aromatic C | 120 - 140 | |

| ¹⁹F NMR | ||

| Ar-F | -110 to -120 | m |

| -CF₃ | ~ -60 | d |

Note: Chemical shifts are highly dependent on the solvent used. Coupling constants are approximate.

Electronic Properties and Reactivity

The electronic properties of this compound, particularly the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity and potential for intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Signaling Pathway for HOMO-LUMO Interaction in a Reaction

For this compound, the HOMO is expected to be localized on the benzene ring and the oxygen atoms of the carboxyl group, while the LUMO is likely to be distributed over the aromatic ring and the carbonyl group. The electron-withdrawing substituents will lower the energies of both the HOMO and LUMO.

Table 4: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | -7.0 to -8.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.0 to 7.0 |

Note: These are typical ranges for similar aromatic carboxylic acids and would need to be confirmed by specific calculations.

Synthesis of this compound

Plausible Synthetic Protocol

A potential synthesis could start from 4-fluoro-3-(trifluoromethyl)toluene.

Logical Relationship for a Plausible Synthesis

Methodological & Application

Application Notes: Synthesis of 4-Fluoro-3-(trifluoromethyl)benzoic acid

Introduction

4-Fluoro-3-(trifluoromethyl)benzoic acid is a key fluorinated building block in medicinal chemistry and drug discovery. The presence of both fluorine and a trifluoromethyl group can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This document provides a detailed protocol for the synthesis of this compound from its precursor, 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, via a Grignard reaction followed by carboxylation. This method is a standard and effective approach for the formation of aryl carboxylic acids.

Synthesis Protocol

The primary route for synthesizing this compound involves the formation of a Grignard reagent from an aryl halide, followed by quenching with solid carbon dioxide (dry ice).

Reaction Scheme:

Overall Reaction:

4-bromo-1-fluoro-2-(trifluoromethyl)benzene → 4-Fluoro-3-(trifluoromethyl)phenylmagnesium bromide → this compound

Experimental Workflow

The synthesis is a two-step, one-pot procedure. It begins with the formation of the Grignard reagent under anhydrous conditions, followed by carboxylation and an acidic workup to yield the final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for Grignard reactions with similar halogenated precursors.[1][2]

Materials and Reagents:

-

4-bromo-1-fluoro-2-(trifluoromethyl)benzene

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal (as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric Acid (HCl), 1 M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: All glassware must be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.2 eq.) and a single crystal of iodine into the three-neck flask.

-